1-(Chloromethyl)-2-fluoro-3-methylbenzene
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like IR, NMR, and X-ray crystallography) to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Electrophilic Fluorination
1-(Chloromethyl)-2-fluoro-3-methylbenzene has been utilized in electrophilic fluorination reactions. A notable reagent in this context is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), which has been demonstrated to effectively introduce fluorine into organic molecules. This reagent provides a straightforward and effective route for such transformations, highlighting its importance in organofluorine chemistry (Singh & Shreeve, 2004).
Vaporization Enthalpies
In another application, the vaporization enthalpies of various fluoro- and chloro-substituted methylbenzenes, including derivatives similar to 1-(Chloromethyl)-2-fluoro-3-methylbenzene, were studied. This research is crucial for understanding the physical properties of these compounds, such as their phase transition behaviors and thermodynamics (Verevkin et al., 2014).
Solvent Effects in SNAr Reactions
The compound's derivatives have been used to explore the solvent effects in SNAr (nucleophilic aromatic substitution) reactions. These studies reveal how solvation dynamics can influence the reaction mechanisms, especially when examining reactions in different solvent systems (Alarcón-Espósito et al., 2015).
Synthesis of Organic Intermediates
It also serves as a key intermediate in the synthesis of various organic compounds. For instance, its use in the synthesis of (Chloromethyl) bis(4-fluorophenyl)methylsilane, an intermediate for the fungicide flusilazole, demonstrates its utility in the production of agrochemicals (Guo Xiang-li, 2013).
Spectroscopic Analysis
The infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, a closely related compound, have been analyzed, providing insights into the vibrational properties of these types of molecules. Such studies are essential in the field of molecular spectroscopy and for understanding the structural characteristics of halogenated aromatic compounds (Seth-Paul & Shino, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXKPLUFGGYZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611119 | |
Record name | 1-(Chloromethyl)-2-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-fluoro-3-methylbenzene | |
CAS RN |
647037-27-2 | |
Record name | Benzene, 1-(chloromethyl)-2-fluoro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647037-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-2-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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